molecular formula C13H12N4O B12720704 3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- CAS No. 130688-27-6

3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)-

Cat. No.: B12720704
CAS No.: 130688-27-6
M. Wt: 240.26 g/mol
InChI Key: CTZFBISBQSPPBF-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- is a heterocyclic compound that features a pyridine ring substituted with an amino group, a cyano group, and a methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- typically involves multi-step reactions. One common method includes the condensation of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its efficiency and the high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of environmentally benign reagents, are likely to be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- involves its interaction with specific molecular targets. The amino and methoxyphenylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 2-amino-4-((4-methoxyphenyl)amino)- is unique due to the presence of the methoxyphenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

130688-27-6

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-4-(4-methoxyanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C13H12N4O/c1-18-10-4-2-9(3-5-10)17-12-6-7-16-13(15)11(12)8-14/h2-7H,1H3,(H3,15,16,17)

InChI Key

CTZFBISBQSPPBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=NC=C2)N)C#N

Origin of Product

United States

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